molecular formula C15H14O4 B12535143 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate CAS No. 653597-78-5

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate

Cat. No.: B12535143
CAS No.: 653597-78-5
M. Wt: 258.27 g/mol
InChI Key: ZEOUYLGCBSJYCV-UHFFFAOYSA-N
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Description

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is an organic compound that belongs to the class of benzopyran derivatives. Benzopyrans are notable for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals. This compound is characterized by its unique structure, which includes a benzopyran core and an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 1-oxo-1H-2-benzopyran-3-carbaldehyde with but-3-en-2-ol in the presence of an acid catalyst to form the desired acetate ester . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various esters or amides.

Scientific Research Applications

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Oxo-1H-2-benzopyran-3-carboxylic acid: Shares the benzopyran core but differs in functional groups.

    4-(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic acid: Another benzopyran derivative with distinct biological activities.

Uniqueness

4-(1-Oxo-1H-2-benzopyran-3-yl)but-3-en-2-yl acetate is unique due to its specific structural features and the presence of the acetate group, which imparts distinct chemical reactivity and biological properties

Properties

CAS No.

653597-78-5

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

4-(1-oxoisochromen-3-yl)but-3-en-2-yl acetate

InChI

InChI=1S/C15H14O4/c1-10(18-11(2)16)7-8-13-9-12-5-3-4-6-14(12)15(17)19-13/h3-10H,1-2H3

InChI Key

ZEOUYLGCBSJYCV-UHFFFAOYSA-N

Canonical SMILES

CC(C=CC1=CC2=CC=CC=C2C(=O)O1)OC(=O)C

Origin of Product

United States

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